molecular formula C10H9NO7 B12837772 5-(3'-Carboxy-3'-oxopropyl)-4,6-dihydroxypicolinate

5-(3'-Carboxy-3'-oxopropyl)-4,6-dihydroxypicolinate

Cat. No.: B12837772
M. Wt: 255.18 g/mol
InChI Key: VWBAKCRPXQBUFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3’-Carboxy-3’-oxopropyl)-4,6-dihydroxypicolinate is a compound that belongs to the class of oxo dicarboxylic acids. It is characterized by the presence of a 3-carboxy-3-oxoprop-1-en-1-yl group at position 5 of the 4-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid structure

Preparation Methods

The synthesis of 5-(3’-Carboxy-3’-oxopropyl)-4,6-dihydroxypicolinate involves several steps. One common method includes the reaction of picolinic acid with appropriate reagents to introduce the 3-carboxy-3-oxoprop-1-en-1-yl group at the desired position. The reaction conditions typically involve the use of strong acids or bases, and the process may require purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

5-(3’-Carboxy-3’-oxopropyl)-4,6-dihydroxypicolinate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be utilized in studies related to enzyme inhibition and metabolic pathwaysAdditionally, it is used in various industrial processes as a precursor for the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of 5-(3’-Carboxy-3’-oxopropyl)-4,6-dihydroxypicolinate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

5-(3’-Carboxy-3’-oxopropyl)-4,6-dihydroxypicolinate can be compared with other similar compounds such as picolinic acid and its derivativesOther similar compounds include various oxo dicarboxylic acids and pyridones, which share some structural similarities but differ in their specific functional groups and reactivity .

Properties

Molecular Formula

C10H9NO7

Molecular Weight

255.18 g/mol

IUPAC Name

5-(3-carboxy-3-oxopropyl)-4-hydroxy-6-oxo-1H-pyridine-2-carboxylic acid

InChI

InChI=1S/C10H9NO7/c12-6(10(17)18)2-1-4-7(13)3-5(9(15)16)11-8(4)14/h3H,1-2H2,(H,15,16)(H,17,18)(H2,11,13,14)

InChI Key

VWBAKCRPXQBUFQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)C(=C1O)CCC(=O)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.